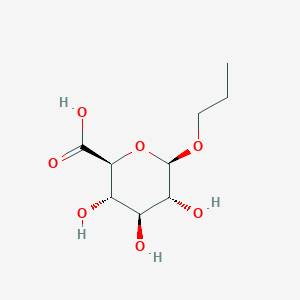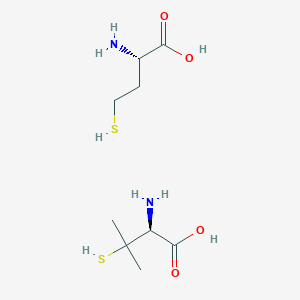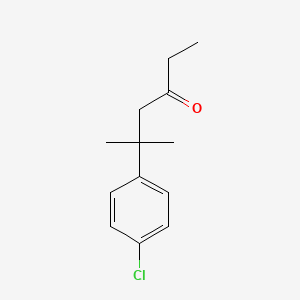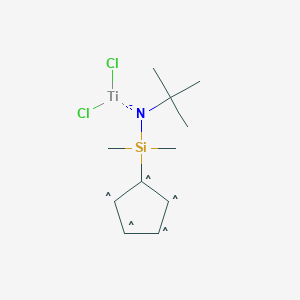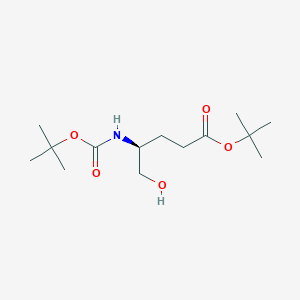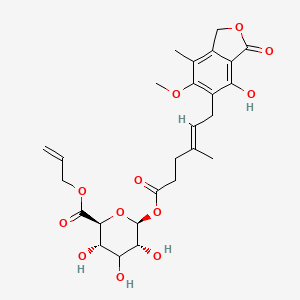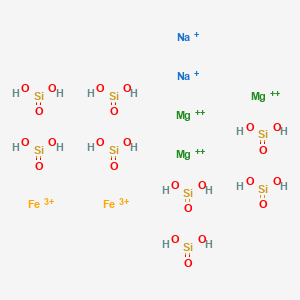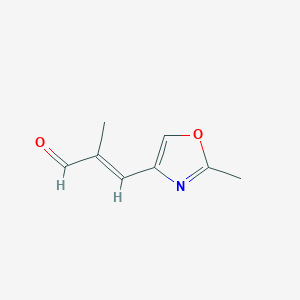
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a conjugated system with an oxazole ring, which is known for its aromatic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyloxazole with an appropriate aldehyde precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid.
Reduction: 2-Methyl-3-(2-methyloxazol-4-yl)propanol.
Substitution: Various substituted oxazole derivatives.
科学研究应用
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. The oxazole ring may also play a role in binding to specific sites on proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)propanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is unique due to its specific combination of an aldehyde group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
139630-91-4 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 |
同义词 |
2-METHYL-3-[4-METHYL(3,5-OXAZOLYL)]PROP-2-ENAL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
